

"Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate" physical and chemical properties

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Compound of Interest

Compound Name: *Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate*

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An In-depth Technical Guide to Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate**. This compound, often used as a key intermediate in the synthesis of pharmacologically active molecules, is detailed through its fundamental properties, synthesis, and analytical characterization. Furthermore, this guide explores its role as a precursor in the development of tyrosinase inhibitors, shedding light on its potential in therapeutic applications related to melanin biosynthesis. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and the relevant biological signaling pathway.

Chemical and Physical Properties

Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate, also known as 1-Boc-4-(4-hydroxyphenyl)piperazine, is a solid, light brown to brown organic compound.^[1] It is a key

building block in medicinal chemistry due to its bifunctional nature, possessing a reactive phenolic hydroxyl group and a Boc-protected piperazine nitrogen.

Identifiers and General Properties

Property	Value	Source
IUPAC Name	tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate	[2]
CAS Number	158985-25-2	[2][3][4][5][6][7]
Molecular Formula	C ₁₅ H ₂₂ N ₂ O ₃	[2][3][4][5][6][7]
Molecular Weight	278.35 g/mol	[2][3][4][6]
Appearance	Light brown to brown solid	[1][8]
Storage Conditions	2-8°C, Sealed in dry conditions	[1][4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of the compound. It is important to note that several of these values are predicted from computational models and have not been experimentally verified in the available literature.

Property	Value	Type	Source
Boiling Point	436.0 ± 40.0 °C	Predicted	[1][9]
Density	1.167 ± 0.06 g/cm ³	Predicted	[1][9]
pKa	12.18 ± 0.30	Predicted	[1][9]
XLogP	2.3	Computed	[2]

Solubility data in various solvents is not readily available in the literature.

Experimental Protocols

Synthesis of Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

Two common synthetic routes are reported for the preparation of this compound.

Method 1: In Dichloromethane

This method involves the reaction of 1-(4-hydroxyphenyl)piperazine with di-tert-butyl dicarbonate in an organic solvent.

- Reactants: 1-(4-hydroxyphenyl)piperazine (1.0 eq), Di-tert-butyl dicarbonate (1.06 eq).
- Solvent: Dichloromethane.
- Procedure:
 - Suspend 1-(4-hydroxyphenyl)piperazine in dichloromethane.
 - Add di-tert-butyl dicarbonate to the suspension.
 - Stir the mixture overnight at room temperature.
 - Filter the reaction mixture.
 - Evaporate the filtrate to obtain the crude product.
 - Triturate the crude product with diethyl ether to yield the final product as a buff solid.

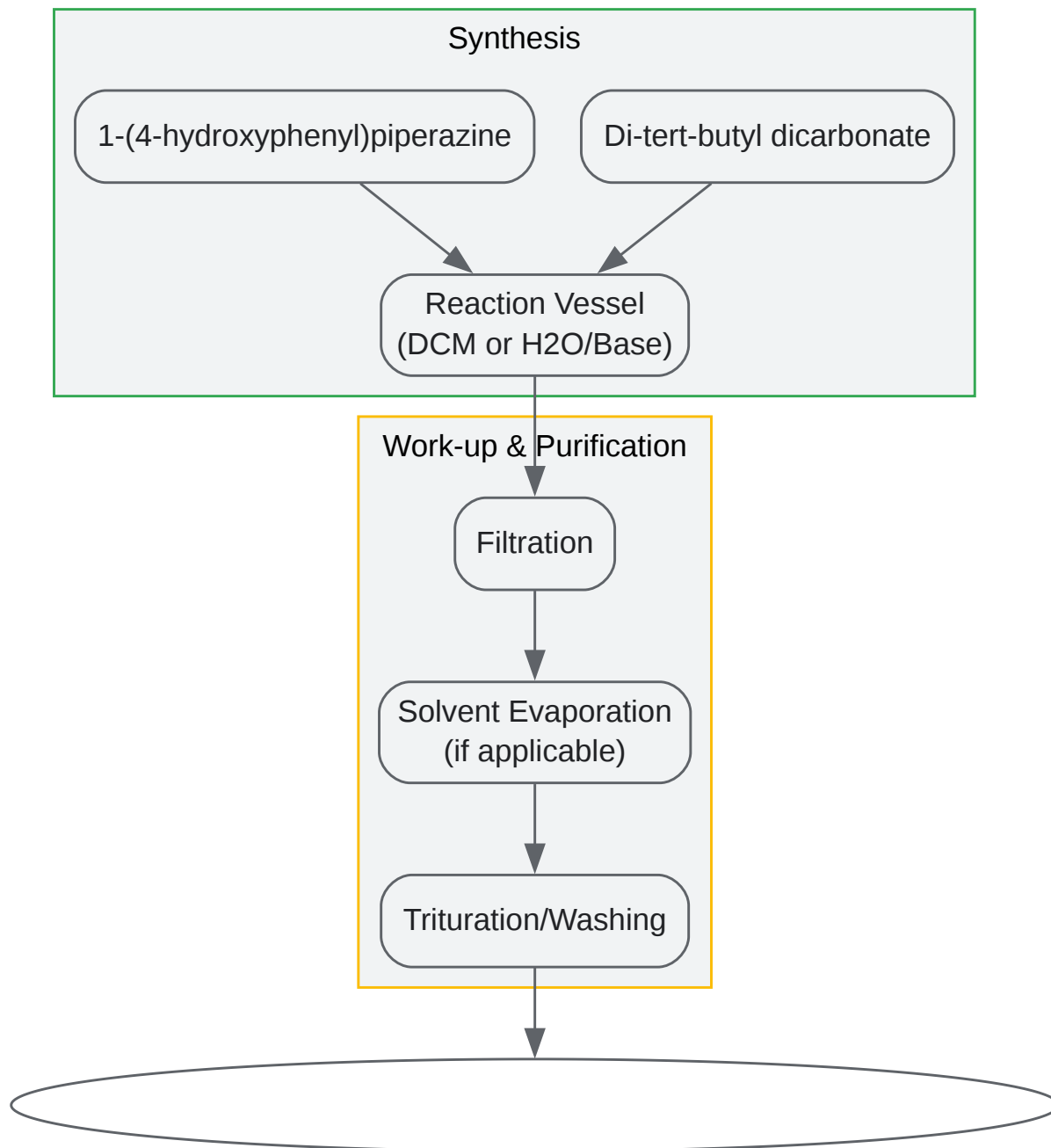
Method 2: In Water with a Base

This alternative method utilizes an aqueous medium with a base.[\[8\]](#)

- Reactants: 4-(1-piperazinyl)phenol (1.0 eq), Sodium hydroxide (1.5 eq), Di-tert-butyl dicarbonate (1.1 eq).[\[8\]](#)
- Solvent: Water.[\[8\]](#)
- Procedure:

- Dissolve 4-(1-piperaziny)phenol in water.
- Add sodium hydroxide to the solution.
- Add di-tert-butyl dicarbonate to the mixture.[8]
- Stir the reaction mixture at room temperature overnight.[8]
- Filter the reaction mixture to collect the product as a brown solid.[8]
- Wash the solid with water. The product can be used for subsequent reactions without further purification.[8]

A generalized workflow for the synthesis and purification is depicted below.



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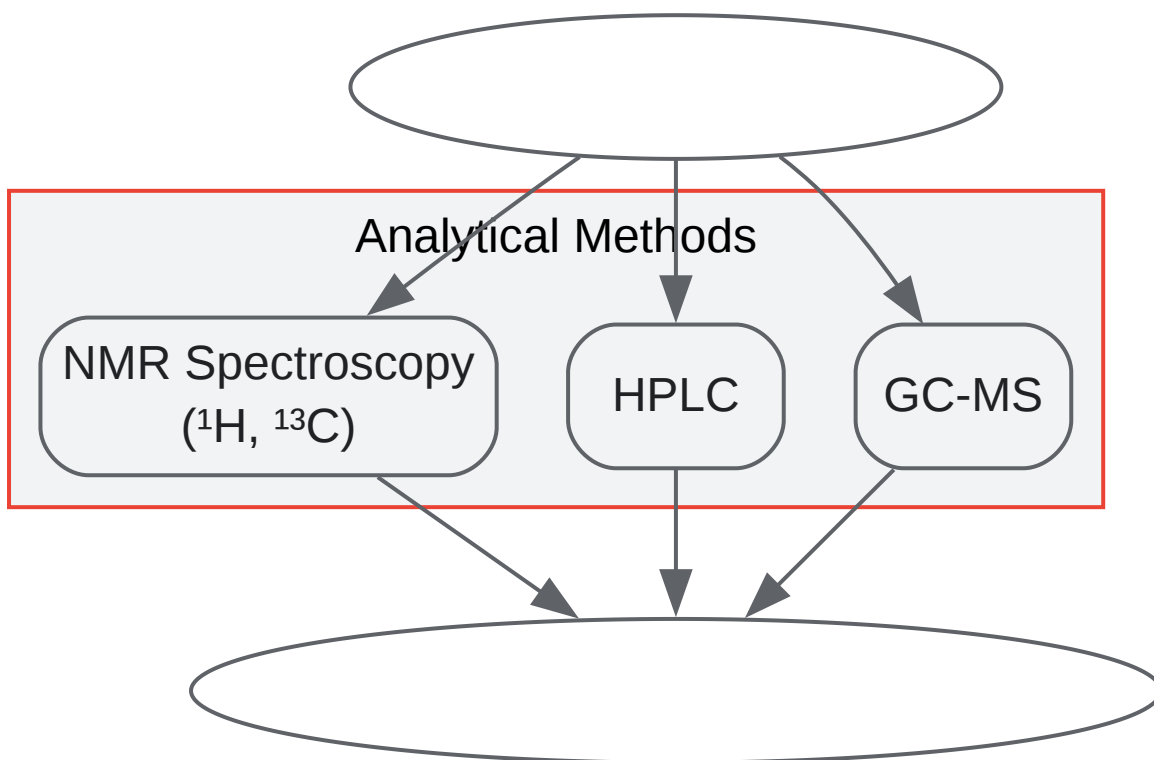
General Synthesis and Purification Workflow

Analytical Characterization

The identity and purity of **tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate** are typically confirmed using a combination of spectroscopic and chromatographic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR (300 MHz, DMSO- d_6): δ 6.79 (d, 2H), 6.66 (d, 2H), 3.43 (t, 4H), 2.88 (t, 4H), 1.41 (s, 9H).[8]
 - ^{13}C NMR (75.5 MHz, DMSO- d_6): δ 153.8, 151.4, 144.0, 118.5, 115.4, 78.8, 50.3, 28.0.[8]
- High-Performance Liquid Chromatography (HPLC): While a specific method for the title compound is not detailed in the literature, a general reversed-phase HPLC method can be developed. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is a common starting point for compounds of this nature. Detection is typically performed using a UV detector at a wavelength around 280 nm.
- Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the phenolic hydroxyl group may be necessary to improve volatility and peak shape. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

The general workflow for analytical characterization is outlined below.



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Analytical Characterization Workflow

Biological Activity and Signaling Pathways

While **tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate** itself is primarily a synthetic intermediate, its core structure is present in molecules with significant biological activity. Derivatives of 4-(4-hydroxyphenyl)piperazine have been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.^{[3][10]}

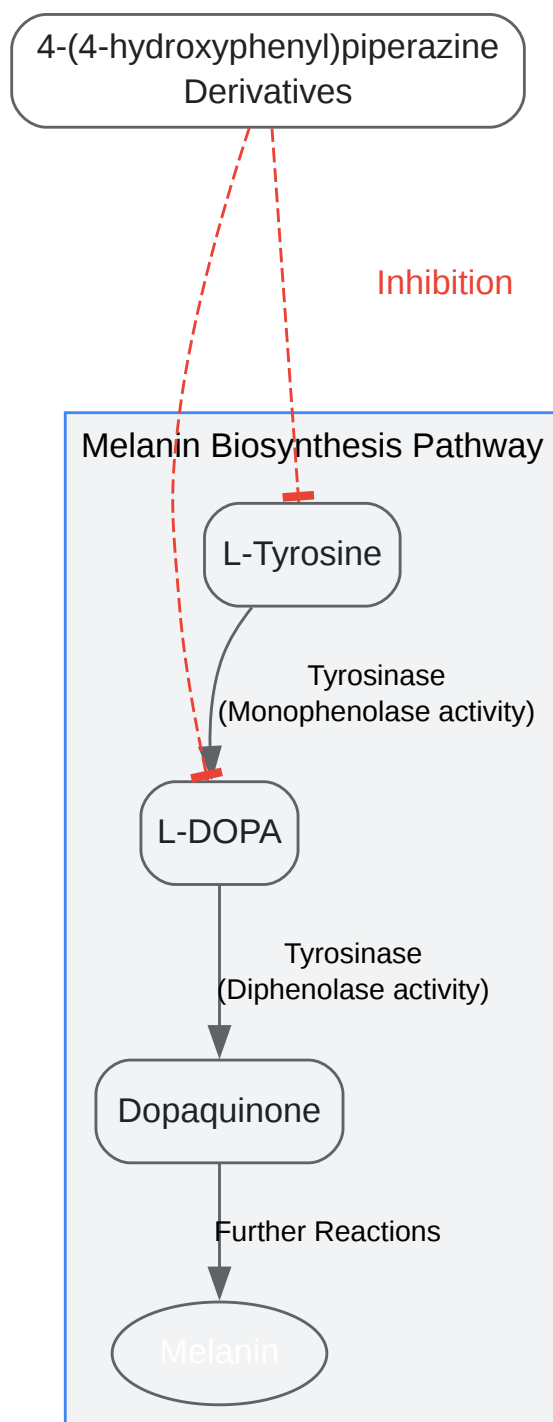
Inhibition of Tyrosinase and the Melanin Biosynthesis Pathway

Tyrosinase is a copper-containing enzyme that catalyzes the first two rate-limiting steps in the production of melanin: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation

of L-DOPA to dopaquinone.[3][10] Dopaquinone is then converted through a series of reactions into melanin. Overproduction of melanin can lead to hyperpigmentation disorders.

Derivatives of 4-(4-hydroxyphenyl)piperazine have been shown to act as competitive inhibitors of tyrosinase.[10] Although the title compound is a precursor, it has a reported IC₅₀ value of 28.9 μM against tyrosinase from *Agaricus bisporus*. [3] This suggests that the 4-hydroxyphenylpiperazine moiety plays a role in binding to the active site of the enzyme.

The signaling pathway for melanin synthesis, which can be modulated by inhibitors derived from **tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate**, is illustrated below.



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Inhibition of the Tyrosinase-Mediated Melanin Synthesis Pathway

Safety and Handling

Based on GHS classifications, **tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate** is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is a valuable and versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. Its physical and chemical properties, along with established synthetic and analytical protocols, make it an accessible building block for the development of novel compounds. The demonstrated activity of its derivatives as tyrosinase inhibitors highlights its potential for the discovery of new therapeutic agents for the treatment of hyperpigmentation disorders. Further research into the experimental determination of its physicochemical properties and the exploration of its utility in the synthesis of other biologically active molecules is warranted.

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